molecular formula C11H13ClFNO2 B1425141 (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820569-65-0

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1425141
CAS No.: 1820569-65-0
M. Wt: 245.68 g/mol
InChI Key: IWHIRKZZFPGHKK-RJUBDTSPSA-N
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Description

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl and a molecular weight of 245.68 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group at the 4-position and a carboxylic acid group at the 3-position. It is commonly used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The first step involves the condensation of 2-fluorobenzaldehyde with pyrrolidine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through a series of reactions involving oxidation and hydrolysis.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Scientific Research Applications

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyrrolidine ring provides structural stability. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a carboxylic acid group on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIRKZZFPGHKK-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 5
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 6
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

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